1-(Piperidin-4-yl)ethanol hydrochloride
Overview
Description
“1-(Piperidin-4-yl)ethanol hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published in numerous scientific papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemistry and Synthesis
1-(Piperidin-4-yl)ethanol hydrochloride is involved in various chemical reactions and synthesis processes. For instance, it reacts with 4-(2′-hydroxyaryl)-1,3-dithiolium salts to afford 1,3-dithiole-2-thiones and 2′-hydroxyacetophenones, showcasing its utility in regioselective synthesis due to the presence of the hydroxyl group in the 2′-position (Birsa, 2003). Furthermore, it forms hydrogen-bonded complexes with 2,6-dichloro-4-nitrophenol, where its structural and spectroscopic properties have been extensively studied (Dega-Szafran et al., 2019).
Pharmacological Studies
While avoiding specifics about drug use and side effects, it's noteworthy that this compound derivatives have been part of pharmacological research. For example, they have been involved in studies concerning lipid peroxidation and antioxidant defense systems in the brain, indicating their potential in biochemical research (Tsvetanova et al., 2006).
Organic Synthesis and Applications
The compound is also crucial in the preparation and synthesis of various organic molecules. It's been used in the synthesis of molecules like (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, indicating its utility in creating compounds with a specific stereochemistry (Yamashita et al., 2015). In addition, it's involved in the synthesis of compounds with antimicrobial properties, such as 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, showcasing its significance in developing potential therapeutic agents (Kottapalle & Shinde, 2021).
Safety and Hazards
When handling “1-(Piperidin-4-yl)ethanol hydrochloride”, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
Properties
IUPAC Name |
1-piperidin-4-ylethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWZDSNQJWQRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.